Structure elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Structure elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Introduction: The Analytical Challenge of a Multifunctional Intermediate
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester. This class of compounds represents a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. The presence of multiple functional groups—a ketone, an ester, a methoxy ether, and a heavily substituted aromatic ring with both bromine and fluorine atoms—makes this molecule a valuable building block for drug discovery and materials science.[1][2] Specifically, its structural features suggest potential applications in the synthesis of novel pharmaceutical agents, where targeted modifications are crucial for exploring structure-activity relationships.[1]
However, the same structural complexity that imparts its synthetic utility also presents a significant analytical challenge. Unambiguous confirmation of its constitution is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will move beyond simple data reporting to explain the causal logic behind the experimental choices and the interpretation of the resulting data, creating a self-validating analytical system.
Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry
The first step in characterizing any new compound is to determine its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.
Expertise in Action: Why HRMS is Critical
While nominal mass spectrometry gives the integer mass, HRMS provides the exact mass to several decimal places. This precision is essential to distinguish between isomers and compounds with very similar integer masses but different elemental compositions. For a molecule containing bromine, HRMS is also invaluable for confirming the characteristic isotopic pattern.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The solution is infused into an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. A full scan is acquired over a mass range of m/z 50-1000.
Data Interpretation: Decoding the Mass Spectrum
The molecular formula for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is C₁₂H₁₂BrFO₄. A key feature to look for is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5:49.5 ratio.[3] This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and an M+2 peak of nearly equal intensity.[3][4]
Table 1: Predicted HRMS Data and Isotopic Pattern
| Ion | Theoretical m/z (C₁₂H₁₂⁷⁹BrFO₄) | Theoretical m/z (C₁₂H₁₂⁸¹BrFO₄) | Expected Observation |
| [M]⁺ | 320.9879 | 322.9859 | Two peaks at ~321 and ~323 with nearly 1:1 intensity ratio. |
| [M+H]⁺ | 321.9957 | 323.9937 | Two peaks at ~322 and ~324 with nearly 1:1 intensity ratio. |
| [M+Na]⁺ | 343.9777 | 345.9756 | Two peaks at ~344 and ~346 with nearly 1:1 intensity ratio. |
| Key Fragment Ions | |||
| [M-OCH₂CH₃]⁺ | 275.9593 | 277.9572 | Loss of the ethoxy group from the ester. |
| [M-COOCH₂CH₃]⁺ | 248.9532 | 250.9512 | Cleavage of the entire ethyl ester group, yielding the acylium ion. |
The observation of this distinct 1:1 isotopic pattern for the molecular ion is the first and most crucial piece of evidence confirming the presence of a single bromine atom in the molecule.
Part 2: Functional Group Identification - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.[5]
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: A Vibrational Fingerprint
The FTIR spectrum of a β-keto ester is characterized by several strong, diagnostic peaks.[5] The presence of two carbonyl groups (ketone and ester) is a key feature.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |
| 2980-2850 | Medium | Aliphatic C-H Stretch | Arises from the ethyl, methylene, and methoxy groups. |
| ~1740 | Strong | Ester C=O Stretch | Typical stretching frequency for a saturated ethyl ester carbonyl.[6][7] |
| ~1690 | Strong | Ketone C=O Stretch | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[8] |
| 1600, 1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1250 | Strong | Ester C-O Stretch (Acyl-Oxygen) | Stretching of the C-O bond adjacent to the carbonyl.[6] |
| ~1100 | Strong | Ester C-O Stretch (Alkyl-Oxygen) & Ether C-O | Overlapping stretches from the ester and methoxy groups.[6] |
The presence of two distinct and strong carbonyl peaks is a definitive indicator of the β-keto ester moiety. The specific positions of these peaks provide evidence for the electronic environment, such as the conjugation of the ketone with the aromatic system.
Part 3: The Molecular Blueprint - Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, we can construct a detailed map of the carbon-hydrogen framework.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: A suite of experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
DEPT-135: Distinguishes CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
2D Experiments (COSY, HSQC, HMBC): To establish correlations between nuclei.
-
¹H and ¹³C NMR - Data Interpretation and Assignment
The chemical structure suggests several distinct spin systems that can be readily identified.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | Aromatic H | One of the two aromatic protons, likely deshielded by the adjacent carbonyl and influenced by Br/F. |
| ~7.2 | d | 1H | Aromatic H | The second aromatic proton, coupled to the first. |
| ~4.25 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~3.95 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |
| ~3.80 | s | 2H | -CO-CH₂ -CO- | Active methylene protons between the two carbonyls appear as a singlet. |
| ~1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~192 | C | Ketone C =O | Ketone carbonyls are significantly deshielded.[8] |
| ~167 | C | Ester C =O | Ester carbonyls appear upfield from ketones. |
| ~155 (d) | C | C -F | Aromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~145 | C | C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~130 | CH | Aromatic C H | Aromatic methine carbon. |
| ~128 | C | C -CO | Quaternary aromatic carbon attached to the keto group. |
| ~120 | CH | Aromatic C H | The second aromatic methine carbon. |
| ~115 | C | C -Br | Aromatic carbon attached to bromine.[9] |
| ~62 | CH₂ | -OCH₂ CH₃ | Ethyl ester methylene carbon. |
| ~56 | CH₃ | -OCH₃ | Methoxy carbon. |
| ~46 | CH₂ | -CO-CH₂ -CO- | Active methylene carbon. |
| ~14 | CH₃ | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Note: (d) denotes a doublet due to C-F coupling.
Part 4: Connecting the Fragments - 2D NMR Correlation Spectroscopy
While 1D NMR identifies the pieces, 2D NMR shows how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment for this purpose, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.
Causality in Action: The Logic of HMBC
By observing a correlation between a proton and a carbon that are separated by two or three bonds, we can definitively link molecular fragments that are not directly bonded. This technique is the lynchpin for assembling the final structure from the individual spin systems identified in the 1D spectra.
Key HMBC Correlations for Structural Confirmation
The following correlations would provide unambiguous proof of the structure:
-
Ester Connectivity: A correlation from the ethyl -OCH₂ - protons (δ ~4.25) to the ester carbonyl carbon (δ ~167).
-
β-Dicarbonyl Linkage: Correlations from the active methylene protons (-CO-CH₂ -CO-, δ ~3.80) to both the ketone carbonyl carbon (δ ~192) and the ester carbonyl carbon (δ ~167).
-
Aryl Ketone Linkage: A correlation from one of the aromatic protons (e.g., δ ~7.5) to the ketone carbonyl carbon (δ ~192).
-
Methoxy Group Placement: A correlation from the methoxy protons (-OCH₃ , δ ~3.95) to the aromatic carbon to which it is attached (δ ~145).
Caption: Key HMBC correlations confirming the molecular structure.
Part 5: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.[11][12]
Experimental Protocol: Structure Determination
-
Crystallization: The most challenging step is often growing a single crystal of sufficient quality.[12] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.
Data Interpretation: An Atomic-Level Picture
The final output is a complete 3D structural model. This would definitively confirm:
-
The connectivity of all atoms as deduced by NMR.
-
The relative positions of the substituents (bromo, fluoro, methoxy) on the aromatic ring.
-
The planarity of the aromatic ring and the conformation of the flexible ethyl 3-oxopropanoate side chain.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is achieved through a logical and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula and the presence of bromine. FTIR spectroscopy confirms the required functional groups, particularly the key β-keto ester moiety. A full suite of 1D and 2D NMR experiments then allows for the complete assembly of the molecular skeleton, piece by piece. Finally, X-ray crystallography provides the ultimate, unequivocal confirmation in the solid state. Each technique provides complementary information, and together they form a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
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